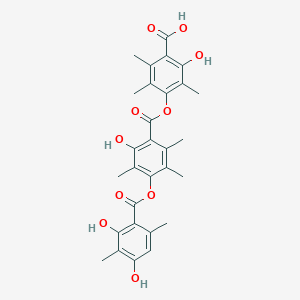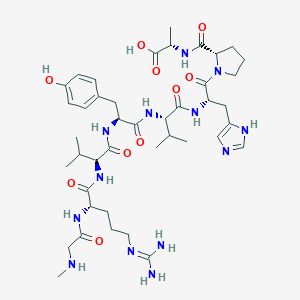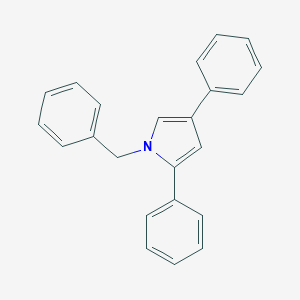
Thielavin A
Descripción general
Descripción
Synthesis Analysis
Thielavin A is a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units . The polyketide synthase (PKS) involved in the biosynthesis of Thielavin A is designated as ThiA . The TE domain of ThiA is responsible for two rounds of depside bond formation as well as the subsequent hydrolytic polyketide chain release .Molecular Structure Analysis
The molecular formula of Thielavin A is C29H30O10 . The formal name is 4- [(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,5,6-trimethyl-benzoic acid, 4-carboxy-3-hydroxy-2,5,6-trimethylphenyl ester .Chemical Reactions Analysis
The TE domain of ThiA is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .Physical And Chemical Properties Analysis
Thielavin A is a solid substance . It is soluble in DMF, DMSO, and ethanol .Aplicaciones Científicas De Investigación
Antifouling Agent in Marine Environments
Thielavin A has been identified as an effective antifouling agent. It shows activity against cyprids of the barnacle Balanus amphitrite, with EC50 values ranging from 2.95 to 69.19 μM. This suggests that Thielavin A can be used to prevent the growth of barnacles on ships and offshore structures, which is a significant issue in marine industries .
Understanding Fungal Biosynthesis Pathways
Research into the biosynthesis of Thielavin A has shed light on the mechanisms behind the assembly of its heterotrimeric structure. This knowledge can help in understanding the complex biosynthetic pathways of fungal depsides and can be applied in synthetic biology for the production of similar compounds .
Inhibition of Cyclooxygenase (COX)
Thielavin A inhibits the enzyme COX, which is involved in the inflammatory process. It blocks the conversion of arachidonic acid to prostaglandin H2 and further to PGE2, with IC50 values of 10 and 40 µM, respectively. This suggests potential applications in developing anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
Thielavin A, a fungal depside , primarily targets glucose-6-phosphatase (G6Pase) . G6Pase is an enzyme that plays a crucial role in glucose metabolism, particularly in the process of gluconeogenesis and glycogenolysis. By inhibiting G6Pase, Thielavin A can potentially influence these metabolic pathways.
Mode of Action
Thielavin A interacts with its target, G6Pase, by inhibiting its activity
Biochemical Pathways
Thielavin A is synthesized by a polyketide synthase (PKS) named ThiA . ThiA has an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain . The TE domain is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .
Result of Action
The molecular and cellular effects of Thielavin A’s action primarily involve the inhibition of G6Pase . This inhibition can potentially influence glucose metabolism, affecting processes like gluconeogenesis and glycogenolysis.
Propiedades
IUPAC Name |
4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGMNKJGDSNTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222236 | |
| Record name | Thielavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thielavin A | |
CAS RN |
71950-66-8 | |
| Record name | Thielavin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thielavin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime](/img/structure/B108308.png)











![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)